Fmoc-L-Lys(Cbz)OH, also known as Fmoc-Lys(Z)-OH, is a derivative of lysine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a benzyloxycarbonyl (Cbz) protecting group on the side chain. This compound is significant in peptide synthesis due to its role in protecting functional groups during the coupling processes.
Fmoc-L-Lys(Cbz)OH is classified as an amino acid derivative used primarily in solid-phase peptide synthesis. It falls under the category of protected amino acids, which are essential for constructing peptides while preventing unwanted reactions.
The synthesis of Fmoc-L-Lys(Cbz)OH typically involves a multi-step process where both the amino and side chain groups of lysine are protected. The general steps include:
The reactions are usually carried out in organic solvents like dimethylformamide or dichloromethane under controlled temperatures to ensure high yields and purity. The use of automated peptide synthesizers facilitates large-scale production, employing solid-phase peptide synthesis techniques for efficiency.
The molecular formula for Fmoc-L-Lys(Cbz)OH is C29H30N2O6, with a molecular weight of 502.56 g/mol. The structure contains:
Key structural data includes:
Fmoc-L-Lys(Cbz)OH undergoes several key reactions during peptide synthesis:
The efficiency of these reactions depends on the choice of solvent and temperature, which must be optimized to achieve high yields while minimizing side reactions.
The mechanism of action for Fmoc-L-Lys(Cbz)OH involves its function as a protected building block in peptide synthesis. The protective groups prevent premature reactions:
Upon removal of these protective groups under specific conditions, the active functionalities are restored, allowing for further peptide elongation or modification .
Fmoc-L-Lys(Cbz)OH is widely used in:
Fmoc-L-Lys(Cbz)-OH exemplifies the orthogonal protection paradigm essential for complex peptide synthesis. Unlike traditional Boc-SPPS, which relies on acid-labile temporary protection and requires hazardous hydrogen fluoride for final deprotection, Fmoc-SPPS employs a base-labile Nα-Fmoc group (removed with piperidine) paired with acid-stable side-chain protections. The Cbz (carbobenzyloxy) group on lysine's ε-amine provides critical orthogonality: It remains intact during iterative piperidine deprotections but is selectively cleaved via hydrogenolysis (Pd/C/H₂) or strong acids like trifluoromethanesulfonic acid (TFMSA) without affecting Fmoc or t-Bu-based protections [3]. This contrasts sharply with Boc chemistry, where repetitive trifluoroacetic acid (TFA) treatments risk premature deprotection of acid-labile groups and cumulative peptide-resin cleavage [1]. The Fmoc/Cbz combination thus enables safer automation and broader compatibility with post-translational modifications.
The stability of the Cbz group under standard Fmoc-SPPS acidic conditions (e.g., TFA for t-Bu removal) stems from its resistance to moderate acids. While standard side-chain protecting groups (e.g., t-Bu, Pbf, Trt) are cleaved with 95% TFA, Cbz requires harsher conditions like TFMSA/TFA mixtures or catalytic hydrogenation [3]. This resilience allows Fmoc-L-Lys(Cbz)-OH to withstand multiple TFA exposures during synthesis or global deprotection cycles without compromising lysine side-chain integrity. However, caution is warranted with prolonged strong acid treatments, as TFMSA may reduce Cbz, necessitating precise reaction control. The group’s stability profile enables its use in sequences requiring acid-sensitive modifications (e.g., glycosylation) where standard lysine protections (e.g., Boc) might be limiting [7].
Table 1: Comparative Protecting Group Removal Conditions
| Protecting Group | Cleavage Reagent | Orthogonality to Fmoc |
|---|---|---|
| Cbz (Z) | Pd/C/H₂ or TFMSA | High (stable to piperidine/TFA) |
| Boc | 50–95% TFA | Moderate (stable to piperidine) |
| ivDde | 2% Hydrazine/DMF | High |
| Mtt | 1% TFA/DCM | High |
Coupling Fmoc-L-Lys(Cbz)-OH in automated SPPS demands high-fidelity acylation to prevent deletion sequences. Uronium salts—particularly HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (azabenzotriazolyl tetramethyluronium hexafluorophosphate)—enhance coupling kinetics by generating highly reactive amino acid fluorides or active esters. Optimal coupling occurs at 3–5× molar excess of Fmoc-L-Lys(Cbz)-OH with 0.9–1.0 equivalents of HATU/HBTU and ≥2 equivalents of DIPEA in DMF or NMP [3] [6]. This protocol achieves >99.5% coupling efficiency per cycle, even in sterically hindered sequences. Crucially, HATU suppresses racemization due to its internal acid buffering via the azabenzotriazole moiety, preserving chiral integrity during lysine incorporation [4] [9].
Fmoc-L-Lys(Cbz)-OH exhibits excellent solubility in polar aprotic solvents (DMF, NMP, DMSO) at concentrations ≥0.2 M, facilitating its use in large-scale (≥100 mmol) syntheses. DMF remains the solvent of choice for automated platforms due to its optimal swelling of polystyrene resins and compatibility with uronium activators. However, for aggregation-prone sequences, mixtures with DMSO (10–20% v/v) improve solvation of hydrophobic segments without compromising Cbz stability [8]. Post-coupling washes require ≥3 resin volumes of DMF to remove Cbz-related byproducts. Notably, the Cbz group’s UV transparency (unlike Fmoc) necessitates ninhydrin or chloranil tests for real-time coupling monitoring in automated systems [3].
Table 2: Optimized Coupling Parameters for Fmoc-L-Lys(Cbz)-OH
| Parameter | Standard Condition | Large-Scale Adaptation |
|---|---|---|
| Activator | HATU or HBTU | HBTU (cost-effective) |
| Activator Equivalents | 0.9–1.0 eq | 0.8–0.9 eq |
| Base | DIPEA (2.0 eq) | NMM (2.5 eq) |
| Solvent | DMF or NMP | DMF/DMSO (9:1) |
| Concentration | 0.2 M | 0.1–0.15 M |
Table 3: Solvent Compatibility Profile
| Solvent System | Resin Swelling (%) | Cbz Stability | Notes |
|---|---|---|---|
| DMF | 100 (reference) | Excellent | Ideal for automation |
| NMP | 95 | Excellent | Reduced toxicity |
| DMF/DMSO (9:1) | 120 | Excellent | Prevents aggregation |
| DCM/MeOH (8:2) | 80 | Good | Limited activator solubility |
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0